4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
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Overview
Description
4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the bromophenyl group and the spiro linkage imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves a multi-step process:
Esterification: The initial step involves the esterification of a suitable precursor to form an ester intermediate.
One-Pot Heterocyclization: The ester intermediate undergoes a one-pot heterocyclization reaction to form the spirocyclic core.
Etherification: The final step involves the etherification of the spirocyclic core with 4-bromobenzyl alcohol to introduce the bromophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one can be compared with other spirocyclic compounds, such as:
Spirocyclic Phenyl-Substituted Tetronic Acid Derivatives: These compounds have similar spirocyclic structures but differ in their substituents and biological activities.
Spirocyclic Pyrazolones: These compounds also feature a spiro linkage but have a pyrazolone ring instead of an oxaspiro ring.
The uniqueness of this compound lies in its specific combination of the bromophenyl group and the spirocyclic core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86560-18-1 |
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Molecular Formula |
C17H19BrO3 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)-hydroxymethyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H19BrO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8,15,19H,2-4,9-10H2,1H3 |
InChI Key |
JUQGHCALPJHCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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